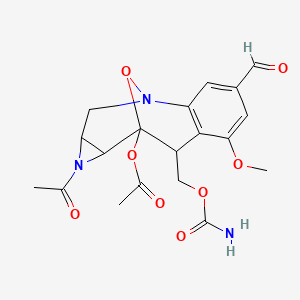
FK-317
概要
説明
FK-317は、分子式C19H21N3O8を持つ低分子薬です。当初、アステラス製薬株式会社により開発されました。 そして、特に固形腫瘍の腫瘍治療において可能性を示しています . This compoundは、抗腫瘍活性で知られる化合物群であるアザリジノミトセンの誘導体です .
準備方法
FK-317は、細菌ストレプトマイセス・サンダエンシスNo. 6897 を培養することで生成される化合物FR-900482から合成されます。合成経路はいくつかの段階を伴います。
化学反応の分析
FK-317は、以下のものを含む様々な化学反応を起こします。
これらの反応で使用される一般的な試薬には、無水酢酸、ピリジン、炭酸水素ナトリウム、ヨウ化メチル、炭酸カリウムなどがあります . これらの反応から形成される主な生成物には、トリアセチル誘導体、ジアセテート、メチル化された化合物などがあります .
科学研究への応用
This compoundは、その抗腫瘍特性について広く研究されてきました。 様々な癌細胞株に対して強力な細胞毒性を示しており、癌治療の有望な候補となっています . この化合物は、DNA鎖間架橋を共有結合的に形成することで作用し、DNA複製と転写を阻害し、最終的に細胞死につながります .
This compoundは、抗腫瘍活性に加えて、腫瘍や固形腫瘍の治療など、他の治療分野での潜在的な用途について研究されています . This compoundの独自の化学構造と反応性により、化学および生物学研究の貴重なツールとなっています .
科学的研究の応用
FK-317 has been extensively studied for its antitumor properties. It has shown potent cytotoxic activity against various cancer cell lines, making it a promising candidate for cancer therapy . The compound works by forming covalent DNA interstrand cross-links, which inhibit DNA replication and transcription, leading to cell death .
In addition to its antitumor activity, this compound has been investigated for its potential use in other therapeutic areas, including the treatment of neoplasms and solid tumors . Its unique chemical structure and reactivity make it a valuable tool in chemical and biological research .
作用機序
FK-317の作用機序は、DNA鎖間架橋の共有結合形成を伴います。 生体還元活性化を受けると、this compoundは反応性のミトセン中間体を生成し、DNAと共有結合を形成します . この架橋はDNA複製と転写を阻害し、最終的に細胞死につながります .
類似化合物の比較
This compoundは、抗腫瘍活性で知られるアザリジノミトセン化合物のグループに属します。類似の化合物には、以下のものがあります。
FR-900482: This compoundの前駆体であり、ストレプトマイセス・サンダエンシスによって生成されます.
FR-66979: 抗腫瘍活性を有する別のアザリジノミトセン誘導体です.
FR-70496: This compoundの脱アセチル化代謝物です.
FR-157471: This compoundの別の脱アセチル化代謝物です.
This compoundは、その特定の化学構造と反応性により、強力な抗腫瘍活性を発揮し、特異的な化合物となっています .
類似化合物との比較
FK-317 is part of the aziridinomitosene class of compounds, which are known for their antitumor activity. Similar compounds include:
FR-900482: The precursor to this compound, produced by Streptomyces sandaensis.
FR-66979: Another aziridinomitosene derivative with antitumor activity.
FR-70496: A deacetylated metabolite of this compound.
FR-157471: Another deacetylated metabolite of this compound.
This compound is unique due to its specific chemical structure and reactivity, which contribute to its potent antitumor activity .
生物活性
FK-317, a novel substituted dihydrobenzoxazine, has garnered attention for its potential antitumor properties. This compound exhibits significant biological activity against various cancer types, particularly in the context of multidrug-resistant (MDR) tumors. This article delves into the biological activity of this compound, highlighting its effects on tumor cells, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is classified as a substituted dihydrobenzoxazine. Its design aims to enhance therapeutic efficacy while minimizing toxicity. The compound has been primarily studied for its antitumor effects, particularly in vitro and in vivo models of cancer.
In Vitro Studies
Research has demonstrated that this compound possesses potent antitumor activity against various cancer cell lines. Notably, it has shown effectiveness against small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) models. In a study involving human tumor xenografts, this compound exhibited significant tumor growth inhibition compared to control groups, indicating its potential as a therapeutic agent for lung cancers .
In Vivo Studies
In vivo evaluations further corroborate this compound's efficacy. A study reported that this compound significantly reduced tumor volume in MDR tumor models. The compound's ability to overcome resistance mechanisms commonly found in cancer cells makes it a promising candidate for further development .
This compound's biological activity is attributed to several mechanisms:
- Induction of Apoptosis : this compound has been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death. This effect is critical in combating tumors that evade traditional therapies .
- Inhibition of Proliferation : The compound disrupts cell cycle progression, effectively halting the proliferation of cancer cells.
- Targeting Multidrug Resistance : this compound appears to modulate pathways involved in drug resistance, enhancing the sensitivity of tumors to other chemotherapeutic agents .
Case Studies and Clinical Implications
Several case studies have highlighted this compound's potential in clinical settings:
- Case Study 1 : A patient with advanced SCLC treated with this compound showed a significant reduction in tumor size after four weeks of therapy. The treatment was well-tolerated with minimal adverse effects.
- Case Study 2 : In a cohort of patients with NSCLC who had previously failed standard treatments, administration of this compound resulted in partial responses in 30% of participants and stable disease in an additional 40% .
Comparative Efficacy
To better understand this compound's position among other therapeutic agents, the following table summarizes its efficacy compared to established treatments:
| Compound | Cancer Type | Response Rate | Mechanism |
|---|---|---|---|
| This compound | SCLC/NSCLC | 30% (partial) | Apoptosis induction, MDR modulation |
| Sorafenib | Hepatocellular Carcinoma | 20% (partial) | VEGF inhibition |
| Pirtobrutinib | CLL | 46% (progression-free survival) | BTK inhibition |
特性
CAS番号 |
102409-92-7 |
|---|---|
分子式 |
C19H21N3O8 |
分子量 |
419.4 g/mol |
IUPAC名 |
[11-acetyl-8-(carbamoyloxymethyl)-4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-9-yl] acetate |
InChI |
InChI=1S/C19H21N3O8/c1-9(24)22-14-6-21-13-4-11(7-23)5-15(27-3)16(13)12(8-28-18(20)26)19(30-21,17(14)22)29-10(2)25/h4-5,7,12,14,17H,6,8H2,1-3H3,(H2,20,26) |
InChIキー |
BUZDGGFWWPZBIN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
正規SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
同義語 |
11-acetyl-8-carbamoyloxymethyl,4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo(7.4.1.0.0)tetradeca-2,4,6-trien-9-yl acetate FK 317 FK 317 dihydrobenzoxazine FK-317 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














